molecular formula C13H12N2O2S B5511807 3-methyl-N-[(2-nitrophenyl)sulfanyl]aniline

3-methyl-N-[(2-nitrophenyl)sulfanyl]aniline

Cat. No.: B5511807
M. Wt: 260.31 g/mol
InChI Key: VUCXTNNGXNBLNA-UHFFFAOYSA-N
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Description

3-methyl-N-[(2-nitrophenyl)sulfanyl]aniline is an organic compound that features a complex structure with a methyl group, a nitrophenyl group, and a sulfanyl group attached to an aniline base

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[(2-nitrophenyl)sulfanyl]aniline typically involves the following steps:

    Nitration: The starting material, aniline, undergoes nitration to introduce a nitro group at the ortho position.

    Sulfurization: The nitroaniline is then reacted with a sulfur-containing reagent to introduce the sulfanyl group.

    Methylation: Finally, the compound is methylated to introduce the methyl group at the para position.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Common techniques include continuous flow reactors and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[(2-nitrophenyl)sulfanyl]aniline can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

3-methyl-N-[(2-nitrophenyl)sulfanyl]aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-methyl-N-[(2-nitrophenyl)sulfanyl]aniline involves its interaction with specific molecular targets. For example, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfanyl group can also participate in redox reactions, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-[(2-nitrophenyl)sulfanyl]aniline
  • 4-methyl-N-[(2-nitrophenyl)sulfanyl]aniline
  • 3-methyl-N-[(4-nitrophenyl)sulfanyl]aniline

Uniqueness

3-methyl-N-[(2-nitrophenyl)sulfanyl]aniline is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. The presence of both a nitro group and a sulfanyl group on the aniline ring provides a unique combination of properties that can be exploited in various applications.

Properties

IUPAC Name

3-methyl-N-(2-nitrophenyl)sulfanylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c1-10-5-4-6-11(9-10)14-18-13-8-3-2-7-12(13)15(16)17/h2-9,14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUCXTNNGXNBLNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NSC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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